molecular formula C19H14ClN3O2 B8750471 2-(4-Pyridinecarbonyl)amino-n-(4-chlorophenyl)benzamide

2-(4-Pyridinecarbonyl)amino-n-(4-chlorophenyl)benzamide

Cat. No. B8750471
M. Wt: 351.8 g/mol
InChI Key: APJBFNDIMATACJ-UHFFFAOYSA-N
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Patent
US06605626B2

Procedure details

Using the procedure described in Example 93, Part A, 2-amino-N-(4-chlorophenyl)benzamide (5 g, 20.3 mmol) and isonicotinoyl chloride hydrochloride (3.97 g, 22.3 mmol) yielded 6.48 g (91%) of the title compound.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
3.97 g
Type
reactant
Reaction Step Two
Yield
91%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=1[C:4]([NH:6][C:7]1[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=1)=[O:5].Cl.[C:19](Cl)(=[O:26])[C:20]1[CH:25]=[CH:24][N:23]=[CH:22][CH:21]=1>>[N:23]1[CH:24]=[CH:25][C:20]([C:19]([NH:1][C:2]2[CH:17]=[CH:16][CH:15]=[CH:14][C:3]=2[C:4]([NH:6][C:7]2[CH:12]=[CH:11][C:10]([Cl:13])=[CH:9][CH:8]=2)=[O:5])=[O:26])=[CH:21][CH:22]=1 |f:1.2|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
NC1=C(C(=O)NC2=CC=C(C=C2)Cl)C=CC=C1
Step Two
Name
Quantity
3.97 g
Type
reactant
Smiles
Cl.C(C1=CC=NC=C1)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=CC=C(C=C1)C(=O)NC1=C(C(=O)NC2=CC=C(C=C2)Cl)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 6.48 g
YIELD: PERCENTYIELD 91%
YIELD: CALCULATEDPERCENTYIELD 90.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.